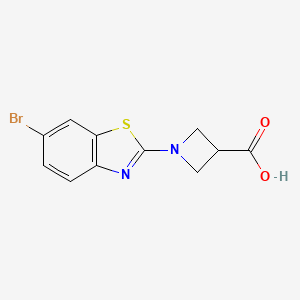

![molecular formula C10H17N3O B1523363 {2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine CAS No. 1249494-57-2](/img/structure/B1523363.png)

{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine

Übersicht

Beschreibung

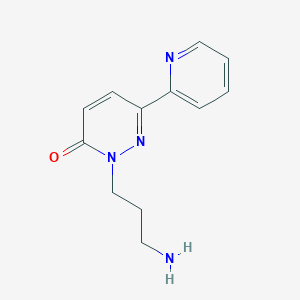

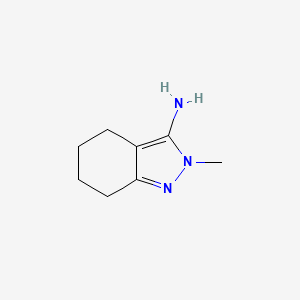

“{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine” is an organic compound with the chemical formula C10H16N2O. It has a molecular weight of 195.26 g/mol. The IUPAC name for this compound is 2-{[3-(aminomethyl)-2-pyridinyl]oxy}-N,N-dimethylethanamine .

Molecular Structure Analysis

The InChI code for “{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine” is 1S/C10H17N3O/c1-13(2)6-7-14-10-9(8-11)4-3-5-12-10/h3-5H,6-8,11H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticonvulsant Agents

A novel series of Schiff bases derived from 3-aminomethyl pyridine, structurally related to the specified compound, were synthesized and screened for their anticonvulsant activity. Several compounds demonstrated significant seizure protection, highlighting the potential of pyridine derivatives in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Metal Ion Sensing

Fluoroionophores based on diamine-salicylaldehyde derivatives, including compounds structurally similar to "{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine", have been developed for specific chelation of metal ions like Zn^2+ and Cd^2+. These studies indicate the utility of such compounds in designing selective metal ion sensors for environmental and biological applications (Hong et al., 2012).

Gene Transfection Efficiency

Research into the enhancement of gene transfection efficiency has utilized poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) grafted from hydrophobic hyperbranched cores. These studies show that incorporating pyridine and related derivatives into polymer structures can significantly improve their application in non-viral gene delivery systems due to improved cytotoxicity and transfection efficiency (Yu et al., 2012).

Catalysts in Organic Synthesis

Compounds featuring the pyridin-3-ylmethanamine scaffold have been utilized as ligands in metal complexes acting as catalysts for various organic reactions. These include oligomerization of ethylene and other alkene transformations, demonstrating the role of such ligands in enhancing catalytic activity and selectivity in organometallic chemistry (Nyamato et al., 2016).

Antioxidant Properties

The structural motif of pyridin-3-ylmethanamine derivatives has also been explored for their antioxidant properties. Through modifications and testing, certain derivatives have shown potential as effective antioxidants, which could be leveraged in developing therapeutic agents or protective materials (Wijtmans et al., 2004).

Eigenschaften

IUPAC Name |

2-[3-(aminomethyl)pyridin-2-yl]oxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13(2)6-7-14-10-9(8-11)4-3-5-12-10/h3-5H,6-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCTUPNCIKJKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

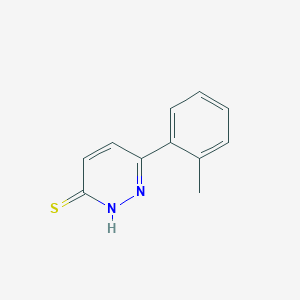

![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)

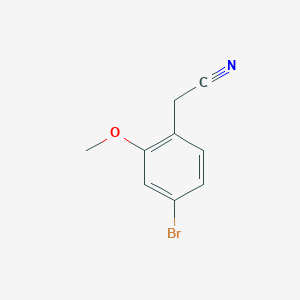

![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)

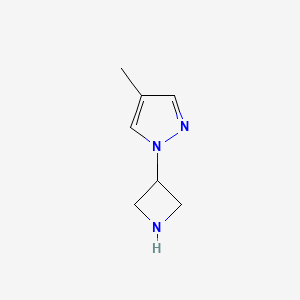

![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)